molecular formula C8H7N3S3 B14316740 5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione CAS No. 109325-84-0

5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B14316740
CAS No.: 109325-84-0
M. Wt: 241.4 g/mol
InChI Key: LGUCBYYVJWLDOO-UHFFFAOYSA-N
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Description

5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of pyridine-4-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites. The exact pathways and targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds containing a thiazole ring, such as thiazole itself and its various substituted derivatives.

    1,3,4-Thiadiazole derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.

Uniqueness

5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione is unique due to the presence of both a pyridine ring and a thiadiazole ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

CAS No.

109325-84-0

Molecular Formula

C8H7N3S3

Molecular Weight

241.4 g/mol

IUPAC Name

5-(pyridin-4-ylmethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C8H7N3S3/c12-7-10-11-8(14-7)13-5-6-1-3-9-4-2-6/h1-4H,5H2,(H,10,12)

InChI Key

LGUCBYYVJWLDOO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CSC2=NNC(=S)S2

Origin of Product

United States

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